3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
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Overview
Description
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position and a formyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation can be scaled up to produce the compound in good-to-excellent yields, demonstrating its synthetic utility .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a promising candidate for the development of new therapeutic agents for diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde can be compared with other similar compounds, such as 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and other triazolopyridine derivatives. These compounds share a similar core structure but differ in the position and type of substituents. The unique combination of the ethyl group and formyl group in this compound contributes to its distinct biological activities and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and scientific research Its unique structure and diverse reactivity make it a valuable building block for the synthesis of new therapeutic agents
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-2-8-10-11-9-4-3-7(6-13)5-12(8)9/h3-6H,2H2,1H3 |
InChI Key |
ANCLIOPCUDHTCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)C=O |
Origin of Product |
United States |
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